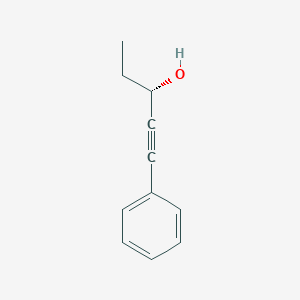

(S)-1-Phenyl-1-pentyn-3-ol

Description

Significance of Chiral Propargylic Alcohols in Modern Organic Chemistry

Chiral propargylic alcohols, the class of compounds to which (S)-1-Phenyl-1-pentyn-3-ol belongs, are fundamental building blocks in modern organic chemistry. nih.govacs.org Their importance stems from their ability to serve as precursors to a wide array of other chiral molecules. nih.gov The alkyne moiety can be selectively reduced to either an alkene or an alkane, while the alcohol can be oxidized or undergo substitution reactions. nih.gov This versatility makes them key intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals. acs.org For instance, propargylic alcohols are structural motifs in therapeutic hormones like levonorgestrel (B1675169) and ethinylestradiol. acs.org

The reactivity of propargylic alcohols allows for the construction of complex carbocyclic and heterocyclic ring systems. acs.org They can participate in a variety of powerful chemical reactions, including Pauson-Khand cycloadditions, Meyer-Schuster rearrangements, and ethz.chethz.ch sigmatropic rearrangements. acs.org

The Role of Chirality in Stereoselective Synthetic Design

Chirality, or the "handedness" of a molecule, is a fundamental concept in stereoselective synthesis. numberanalytics.comnih.gov Many biologically active molecules, particularly pharmaceuticals, are chiral, and often only one enantiomer (non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even harmful. nih.govslideshare.net Therefore, the ability to synthesize a specific enantiomer of a chiral molecule is of paramount importance. nih.gov

Stereoselective synthesis aims to produce a single stereoisomer of a product. ethz.ch This is often achieved through strategies such as using chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or through asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. ethz.chnumberanalytics.com The absolute configuration of a chiral center, designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules, dictates the molecule's three-dimensional arrangement and its interaction with other chiral entities, such as biological receptors. ethz.chnih.gov

Overview of Synthetic Challenges for Optically Active Alkynyl Alcohols

The synthesis of optically active alkynyl alcohols, such as this compound, presents several challenges. The primary goal is to control the stereochemistry at the newly formed chiral center, achieving high enantioselectivity. oup.com

Common methods for preparing optically active propargylic alcohols include the asymmetric reduction of ynones (alkynyl ketones) and the asymmetric alkynylation of aldehydes. nih.gov While asymmetric reduction can be effective, the starting ynones can be unstable and prone to decomposition or isomerization. nih.gov

The enantioselective addition of an alkyne nucleophile to a prochiral aldehyde is a more direct and convergent approach. scispace.com However, achieving high enantiomeric excess (e.e.) requires the use of a chiral catalyst or reagent that can effectively differentiate between the two faces of the aldehyde. oup.comrsc.org The development of efficient and highly selective catalytic systems remains an active area of research. Challenges include finding catalysts with broad substrate scope, high turnover numbers, and the ability to operate under mild reaction conditions. researchgate.net Furthermore, scaling up these reactions for industrial applications can introduce additional difficulties. researchgate.net

Detailed Research Findings

Several research groups have developed catalytic asymmetric methods for the synthesis of optically active secondary alkynyl alcohols. One approach involves the enantioselective addition of dialkylzinc reagents to alkynyl aldehydes in the presence of a chiral catalyst. For example, using (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol as a catalyst, the reaction of 3-trimethylsilylprop-2-ynal with diethylzinc (B1219324) afforded the corresponding alcohol in 78% e.e. rsc.org This method has also been applied to the synthesis of (S)-(–)-oct-1-yn-3-ol, a precursor for a prostaglandin (B15479496) side chain, with 69% e.e. using dipentylzinc. rsc.org

Another powerful strategy is the catalytic enantioselective addition of terminal alkynes to aldehydes. The use of an In(III)/ (S)-BINOL complex as a catalyst has shown high enantioselectivity (83% to >99% e.e.) for a broad range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. researchgate.netorgsyn.org This system's success is attributed to the dual activation of both the alkyne and the aldehyde by the indium catalyst. researchgate.net

The following table summarizes some key findings in the asymmetric synthesis of propargylic alcohols:

| Catalyst/Reagent System | Aldehyde Substrate | Alkyne/Alkylating Agent | Product | Enantiomeric Excess (e.e.) | Reference |

| (S)-(+)-Diphenyl(1-methylpyrrolidin-2-yl)methanol / Et₂Zn | 3-Trimethylsilylprop-2-ynal | Diethylzinc | (-)-1-Trimethylsilylpent-1-yn-3-ol | 78% | rsc.org |

| (S)-(+)-Diphenyl(1-methylpyrrolidin-2-yl)methanol / (C₅H₁₁)₂Zn | Hex-1-ynal | Dipentylzinc | (S)-(-)-Oct-1-yn-3-ol | 69% | rsc.org |

| InBr₃ / (S)-BINOL / Dicyclohexylmethylamine | Benzaldehyde | Phenylacetylene (B144264) | (S)-(-)-1,3-Diphenyl-2-propyn-1-ol | 98% | orgsyn.org |

| InBr₃ / (S)-BINOL | Benzaldehyde | 2-Methyl-3-butyn-2-ol | (S)-(-)-4-Methyl-1-phenyl-2-pentyn-1,4-diol | 99% | orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-phenylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCMSASONHVIHV-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Synthesis Methodologies for S 1 Phenyl 1 Pentyn 3 Ol

Asymmetric Alkynylation of Aldehydes

The addition of a terminal alkyne to an aldehyde is a direct and atom-economical method for synthesizing propargylic alcohols. researchgate.net For the synthesis of (S)-1-phenyl-1-pentyn-3-ol, this involves the reaction of phenylacetylene (B144264) with propanal. The key challenge lies in controlling the facial selectivity of the nucleophilic attack on the prochiral aldehyde, which is achieved through various chiral catalysts.

Catalytic Systems for Enantioselective Terminal Alkyne Additions

The development of effective catalytic systems is crucial for the enantioselective addition of terminal alkynes to aldehydes. wikipedia.org These systems are designed to create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other.

A notable catalytic system for asymmetric alkynylation utilizes an Indium(III)/BINOL complex. organic-chemistry.org Research has demonstrated that catalytic amounts of In(III) combined with the chiral ligand BINOL can effectively catalyze the addition of terminal alkynes to a wide range of aldehydes with high enantioselectivity. researchgate.netnih.gov The success of this system is attributed to the "bifunctional character" of the indium catalyst, which allows for the dual activation of both the alkyne and the aldehyde. organic-chemistry.orgnih.gov This dual activation facilitates the reaction under mild conditions and is applicable to both aromatic and aliphatic aldehydes, achieving enantiomeric excesses (ee) ranging from 83% to over 99%. nih.gov

The proposed mechanism suggests that the indium center acts as a Lewis acid to activate the aldehyde, while the BINOL ligand, coordinated to the indium, helps to deliver the indium acetylide to one face of the carbonyl group in a stereoselective manner.

Table 1: Representative Results for In(III)/BINOL Catalyzed Alkynylation of Aldehydes This table is representative of the catalyst system's performance and not specific to the synthesis of this compound unless otherwise stated.

| Aldehyde | Alkyne | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Benzaldehyde | Phenylacetylene | 98% | High |

| Cyclohexanecarboxaldehyde | Phenylacetylene | 96% | High |

| 4-Chlorobenzaldehyde | 1-Hexyne | 95% | High |

| Hydrocinnamaldehyde | 1-Octyne | 91% | High |

The addition of organozinc reagents to aldehydes, mediated by chiral amino alcohols, is a well-established method for producing chiral secondary alcohols. organic-chemistry.orgorganic-chemistry.org This approach can be adapted for alkynylation, where an alkynylzinc species is generated in situ from a terminal alkyne and a dialkylzinc reagent, such as diethylzinc (B1219324). wikipedia.orgnih.gov

Various chiral amino alcohols have been successfully employed as ligands or auxiliaries in these reactions. wikipedia.org For instance, N-methylephedrine has been used to achieve high enantioselectivity (up to 99% ee) across a broad scope of aldehydes. wikipedia.org Another example involves pseudo-enantiomeric amino alcohols derived from naturally occurring (-)-β-pinene, which serve as effective chiral auxiliaries. organic-chemistry.orgnih.gov These ligands create a chiral zinc-complex that coordinates the aldehyde, allowing the alkynyl group to be transferred in a highly face-selective manner. nih.gov The predictability of the stereochemical outcome is a significant advantage of this method, where the choice of the ligand enantiomer determines the product's configuration. organic-chemistry.orgnih.gov

Table 2: Enantioselective Addition of Alkynylzincs to Benzaldehyde with Different Amino Alcohol Ligands Illustrative examples of the methodology.

| Alkyne | Chiral Amino Alcohol Ligand | Enantiomeric Excess (ee) | Product Configuration |

|---|---|---|---|

| Phenylacetylene | (1R,2S)-N,N-Dibutylnorephedrine | 97% | (R) |

| Phenylacetylene | (+)-N-Methylephedrine | 98% | (R) |

| Phenylacetylene | (-)-N-Methylephedrine | 98% | (S) |

| 1-Hexyne | 3-MAP (from (-)-β-pinene) | 95% | (S) |

Dual activation has emerged as a powerful strategy in asymmetric catalysis to achieve high reactivity and selectivity. rsc.org In the context of alkynylation, this often involves a catalyst system where one component activates the nucleophile (the alkyne) and another activates the electrophile (the aldehyde). The aforementioned In(III)/BINOL system is an example where a single metal center is believed to perform this dual role. organic-chemistry.org

More complex systems involve heterobimetallic catalysts, where two different metals work cooperatively. nih.gov For instance, a cooperative Cu/Rh catalytic system has been developed for the three-component reaction of a terminal alkyne, a diazo ester, and an allylic carbonate. nih.gov While not a direct synthesis of propargylic alcohols, this illustrates the principle of using two distinct metal catalysts to control different parts of a reaction sequence. Such cooperative catalysis can lead to unique reactivities and selectivities that are not achievable with single-metal catalysts. nih.gov

Substrate Scope and Limitations in Asymmetric Alkynylation Processes

The applicability of any synthetic method is defined by its substrate scope and limitations. For the asymmetric alkynylation of aldehydes, many catalytic systems show broad applicability. nih.govacs.org

Generally, aromatic aldehydes are excellent substrates, often providing high yields and excellent enantioselectivities across various catalytic systems. organic-chemistry.orgnih.gov Aliphatic aldehydes, particularly those prone to enolization like acetaldehyde, can be more challenging substrates. nih.gov Self-aldol condensation can be a competing side reaction, leading to lower yields of the desired propargylic alcohol. nih.gov However, optimized reaction conditions and specific catalysts have been developed to address this, expanding the scope to include linear and branched aliphatic aldehydes. organic-chemistry.orgnih.gov

The scope with respect to the terminal alkyne is also broad. researchgate.netresearchgate.net Both aryl acetylenes and aliphatic terminal alkynes generally perform well. nih.gov However, the steric and electronic properties of the alkyne substituent can influence the reaction's efficiency and selectivity. nih.gov Very bulky terminal alkynes may react slower or with lower selectivity in some systems.

Limitations can arise from functional group compatibility. Certain functional groups on the aldehyde or alkyne substrate may interfere with the catalyst or reagents. For example, highly acidic protons or groups that can coordinate strongly to the metal center might inhibit catalysis. Despite these challenges, the robustness of many modern catalytic systems allows for a wide tolerance of functional groups. acs.org

Asymmetric Reduction of Propargylic Ketones to this compound Precursors

An alternative strategy for the synthesis of chiral propargylic alcohols is the asymmetric reduction of the corresponding prochiral propargylic ketones. nih.gov For the synthesis of this compound, the precursor would be 1-phenyl-1-pentyn-3-one. This method is a cornerstone of asymmetric synthesis, converting a prochiral ketone into a non-racemic alcohol. wikipedia.org

A prominent reagent for this transformation is B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commonly known as Alpine-Borane. orgsyn.org This chiral organoborane is derived from the hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). The reduction is highly stereospecific, and the enantiomer of the α-pinene used determines the configuration of the resulting alcohol. To produce the (S)-alcohol, the reducing agent derived from (-)-α-pinene is typically used. orgsyn.org

The reaction is believed to proceed through a six-membered, boat-like transition state where the steric bulk of the pinane framework dictates the direction of hydride transfer to the ketone, discriminating between the two faces based on the relative sizes of the ketone's substituents (e.g., phenyl-ethynyl vs. ethyl). uwindsor.ca This method is particularly effective for ketones where one substituent has low steric hindrance, such as an alkyne group. wikipedia.org The reduction generally occurs in good chemical yield and with high enantiomeric purity. orgsyn.org

Table 3: Asymmetric Reduction of Alkynyl Ketones with B-3-pinanyl-9-BBN Data adapted from general procedures for propargyl ketone reduction.

| Ketone | Reducing Agent from | Chemical Yield | Enantiomeric Excess (ee) | Alcohol Configuration |

|---|---|---|---|---|

| 1-Octyn-3-one | (+)-α-pinene | 78% | >98% | (R) |

| 1-Octyn-3-one | (-)-α-pinene | - | >98% | (S) |

| 1-Phenyl-1-propyn-3-one | (+)-α-pinene | 90% | 85% | (R) |

Alternative Stereoselective Approaches to Propargylic Alcohols

Besides the direct catalytic reduction of ynones, other stereoselective methods can be employed to synthesize chiral propargylic alcohols like this compound.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of propargylic alcohols, a chiral auxiliary can be attached to the nucleophilic or electrophilic partner.

A well-established strategy involves the use of pseudoephedrine as a chiral auxiliary. The corresponding amide can be deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation. While not a direct synthesis of this compound, this methodology illustrates the principle of achieving high stereocontrol through a chiral auxiliary, which can be adapted for the synthesis of various chiral building blocks. The diastereoselectivity is often very high, allowing for the isolation of a single diastereomer.

| Entry | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Benzyl (B1604629) bromide | 91 | >50:1 |

| 2 | Allyl iodide | 94 | >50:1 |

| 3 | Ethyl iodide | 95 | 29:1 |

| 4 | Isopropyl iodide | 82 | >50:1 |

| 5 | n-Butyl iodide | 91 | 32:1 |

Enzymes are highly efficient and stereoselective catalysts that can be used for the synthesis of chiral molecules. For the preparation of this compound, the enzymatic reduction of 1-phenyl-1-pentyn-3-one is a viable approach. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. By selecting an appropriate KRED that follows Prelog's rule, the (S)-alcohol can be obtained with high enantiomeric excess.

Alternatively, a chemoenzymatic dynamic kinetic resolution (DKR) of racemic 1-phenyl-1-pentyn-3-ol can be employed. This process combines an enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. A lipase, which selectively acylates the (R)-enantiomer, is used in conjunction with a racemization catalyst (e.g., a ruthenium complex). This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product, which can then be deacylated to afford the desired (S)-alcohol.

Non-Stereoselective Precursors and Post-Synthetic Chiral Induction

In some synthetic routes, it may be more convenient to first prepare the racemic alcohol, 1-phenyl-1-pentyn-3-ol, and then introduce chirality in a subsequent step. This can be achieved through kinetic resolution.

In a lipase-catalyzed kinetic resolution, the racemic alcohol is treated with an acylating agent in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. For example, Candida antarctica lipase B (CALB) often preferentially acylates the (R)-enantiomer of secondary alcohols. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted this compound with high enantiomeric excess, along with the acylated (R)-enantiomer.

| Lipase | Acyl Donor | Solvent | Conversion (%) | ee of (S)-Alcohol (%) | ee of (R)-Ester (%) |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | Vinyl acetate (B1210297) | Toluene (B28343) | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Hexane | 48 | 98 | 97 |

| Candida rugosa Lipase | Vinyl laurate | Diisopropyl ether | 51 | 95 | 96 |

Classic Acetylide Additions (e.g., involving phenylacetylene and propionaldehyde)

The most direct approach to constructing the chiral center in this compound is through the asymmetric addition of a phenylacetylide nucleophile to propionaldehyde (B47417). This reaction, a cornerstone of C-C bond formation, can be rendered enantioselective by the use of chiral catalysts or ligands that create a chiral environment around the reacting species.

The general transformation involves the deprotonation of phenylacetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of propionaldehyde. The stereochemical outcome of this addition is dictated by the chiral catalyst system employed, which preferentially facilitates the formation of one enantiomer over the other.

Several catalytic systems have been developed for the asymmetric alkynylation of aldehydes. A prominent strategy involves the use of a combination of a metal salt, such as a zinc or titanium species, and a chiral ligand. For instance, the in-situ generation of an alkynylzinc reagent from phenylacetylene and a dialkylzinc can be followed by addition to propionaldehyde in the presence of a chiral amino alcohol or a diol ligand.

One of the most successful and widely employed classes of ligands for this purpose is the binaphthol (BINOL) family. In conjunction with a titanium (IV) alkoxide, such as titanium tetraisopropoxide (Ti(OiPr)4), BINOL can form a chiral Lewis acid complex. This complex coordinates to the aldehyde, activating it towards nucleophilic attack and directing the approach of the alkynylzinc reagent to one of the enantiotopic faces of the carbonyl group, leading to high enantioselectivity.

The reaction conditions, including the solvent, temperature, and the specific chiral ligand used, are critical for achieving high yields and enantiomeric excess (ee).

Table 1: Representative Catalytic Systems for Asymmetric Acetylide Addition

| Catalyst System | Chiral Ligand | Aldehyde | Acetylene | Typical ee (%) |

| Zn(OTf)2 / Et3N | (+)-N-Methylephedrine | Propionaldehyde | Phenylacetylene | >90 |

| Ti(OiPr)4 | (S)-BINOL | Propionaldehyde | Phenylacetylene | >95 |

Note: The data in this table is representative of typical results for the asymmetric addition of phenylacetylene to aliphatic aldehydes and may not reflect the exact outcomes for the synthesis of this compound.

Resolution Methods for Enantiomeric Enrichment

An alternative to direct asymmetric synthesis is the resolution of a racemic mixture of 1-phenyl-1-pentyn-3-ol. Resolution techniques separate the two enantiomers of a racemate. This can be achieved through several methods, with kinetic resolution and diastereomeric salt formation being common strategies.

Kinetic Resolution:

Kinetic resolution relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of 1-phenyl-1-pentyn-3-ol, this is often accomplished using enzymes, particularly lipases. Lipases can selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other.

For example, the racemic alcohol can be treated with an acyl donor, such as vinyl acetate, in the presence of a lipase like Novozym 435. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the desired this compound) largely unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the selectivity of the enzyme.

Diastereomeric Salt Formation:

This classical resolution method involves converting the racemic alcohol into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as crystallization. wikipedia.org To apply this to an alcohol, it must first be derivatized to introduce an acidic or basic handle.

For 1-phenyl-1-pentyn-3-ol, the alcohol can be reacted with a dicarboxylic anhydride, such as succinic or phthalic anhydride, to form a racemic mixture of the corresponding monoester. This introduces a carboxylic acid functionality. The mixture of acidic monoesters is then treated with a chiral amine, a resolving agent, to form a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. The crystallized salt can be isolated by filtration, and the desired enantiomer of the monoester can be recovered by treatment with an acid. Finally, hydrolysis of the ester group regenerates the enantiomerically enriched this compound.

Table 2: Comparison of Resolution Methods for Secondary Alcohols

| Method | Principle | Advantages | Disadvantages |

| Kinetic Resolution (Enzymatic) | Differential reaction rates of enantiomers with a chiral catalyst. | High selectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product and unreacted starting material. |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Can provide high enantiomeric purity, scalable. | Often requires trial-and-error to find a suitable resolving agent and crystallization conditions, involves multiple steps. |

Mechanistic Investigations of Stereoselective Formation of S 1 Phenyl 1 Pentyn 3 Ol

Elucidation of Catalytic Cycles in Asymmetric Transformations

The asymmetric synthesis of (S)-1-phenyl-1-pentyn-3-ol can be achieved through two primary routes: the asymmetric alkynylation of an aldehyde or the asymmetric reduction of a ketone. Each pathway involves distinct catalytic cycles that are fundamental to achieving high enantioselectivity.

The catalytic asymmetric addition of phenylacetylene (B144264) to propionaldehyde (B47417) is a direct method to form 1-phenyl-1-pentyn-3-ol. Modern catalysts for this transformation often operate through a dual activation mechanism, where the catalyst interacts with both the nucleophile (the alkynyl species) and the electrophile (the aldehyde). organic-chemistry.org For instance, a chiral metal complex, such as one involving zinc or indium, can coordinate to a chiral ligand like BINOL (1,1'-bi-2-naphthol). organic-chemistry.org

The catalytic cycle can be described as follows:

Reactant Coordination: The metal center of the chiral catalyst coordinates with both the terminal alkyne (phenylacetylene) and the aldehyde (propionaldehyde).

Activation: This coordination enhances the nucleophilicity of the alkyne and the electrophilicity of the aldehyde's carbonyl carbon. The chiral ligand creates a specific steric and electronic environment around the metal center.

Stereoselective C-C Bond Formation: The phenylacetylide attacks the aldehyde carbonyl group through a highly organized transition state. The facial selectivity of this attack is dictated by the chiral ligand, leading to the preferential formation of one enantiomer.

Product Release and Catalyst Regeneration: The resulting metal alkoxide of the propargyl alcohol is then protonated (often during workup) to release the this compound, and the catalyst is regenerated to participate in the next cycle.

This bifunctional character of the catalyst, activating both substrates simultaneously, is key to achieving high enantioselectivity. organic-chemistry.org

An alternative and widely used route is the enantioselective reduction of the corresponding prochiral ketone, 1-phenyl-1-pentyn-3-one. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source (like BH₃·THF), is a prominent example. nrochemistry.comwikipedia.org

The mechanism of the CBS reduction is well-established and involves the following key steps: nrochemistry.comwikipedia.orgyoutube.com

Catalyst-Borane Complex Formation: The borane (a Lewis acid) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst. nrochemistry.comwikipedia.org

Ketone Coordination: The more Lewis acidic endocyclic boron of the catalyst-borane complex then coordinates to the carbonyl oxygen of 1-phenyl-1-pentyn-3-one. This coordination is directed to the more sterically accessible lone pair of the oxygen, which is influenced by the relative sizes of the substituents on the ketone (the phenylalkynyl group and the ethyl group). wikipedia.orgyoutube.com

Stereodetermining Hydride Transfer: The crucial step for stereoselectivity is the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon. This occurs through a rigid, six-membered ring transition state. nrochemistry.comwikipedia.org The chiral scaffold of the oxazaborolidine directs the hydride transfer to one specific face of the ketone, leading to the formation of the desired (S)-alcohol.

Product Release and Catalyst Turnover: An acidic workup cleaves the resulting alkoxyborane intermediate to yield this compound and regenerates the catalyst. nrochemistry.comyoutube.com

The driving force for the high enantioselectivity is this dual activation: the Lewis base activation of the borane and the Lewis acid activation of the ketone, all orchestrated within a well-defined chiral environment. nrochemistry.com

Transition State Modeling and Computational Studies for Chirality Control

Computational studies, particularly using density functional theory (DFT), have become invaluable for understanding the origins of stereoselectivity in these reactions. nih.govresearchgate.net For the synthesis of this compound, transition state modeling helps to visualize the three-dimensional arrangement of atoms at the moment of bond formation, which is the chirality-determining step.

In the case of metal-catalyzed alkynylations, computational models can predict the most stable transition state geometry. These models consider non-covalent interactions between the substrates, the chiral ligand, and the metal center. By comparing the energies of the different possible transition states leading to the (S) and (R) enantiomers, the favored pathway can be identified. This analysis often reveals that steric hindrance between a substituent on the aldehyde or alkyne and a bulky group on the chiral ligand destabilizes the transition state leading to the minor enantiomer.

For the CBS reduction, computational studies have corroborated the proposed six-membered chair-like transition state. wikipedia.org These models show how the catalyst's structure forces the larger substituent of the ketone (the phenylalkynyl group) into a pseudo-equatorial position to minimize steric interactions, thereby exposing one face of the carbonyl for hydride attack. Catalyst distortion has been identified as a key factor in determining stereoselectivity in related asymmetric transformations. nih.govresearchgate.net

In Situ Spectroscopic Analysis for Reaction Monitoring

Monitoring the progress of the synthesis of this compound in real-time provides crucial data for mechanistic understanding and process optimization. In situ spectroscopic techniques, such as Infrared (IR) spectroscopy, are particularly useful. youtube.com

For example, in the synthesis of a propargyl alcohol, the disappearance of the characteristic carbonyl (C=O) stretching frequency of the starting aldehyde (propionaldehyde) or ketone (1-phenyl-1-pentyn-3-one), typically around 1680-1740 cm⁻¹, can be monitored. youtube.com Simultaneously, the appearance of the broad O-H stretching band of the alcohol product around 3200-3600 cm⁻¹ indicates the progress of the reaction. youtube.com The C≡C triple bond stretch of the alkyne moiety (around 2100-2260 cm⁻¹) would be present in both the reactant and the product, but changes in its environment could lead to slight shifts.

By tracking the concentration of reactants and products over time, kinetic profiles can be established. This data is essential for understanding reaction rates and identifying any potential catalyst deactivation or side reactions. Advanced techniques like in situ X-ray Absorption Fine Structure (XAFS) can provide information on the oxidation state and coordination environment of a metal catalyst during the reaction. researchgate.net

Factors Influencing Enantio- and Diastereoselectivity in this compound Synthesis

The stereochemical outcome of the synthesis of this compound is highly sensitive to several experimental parameters. Careful optimization of these factors is necessary to achieve high yields and enantiomeric excess (ee).

Catalyst and Ligand Structure: The choice of the metal precursor and, most importantly, the chiral ligand is paramount. In metal-catalyzed alkynylations, ligands such as BINOL and its derivatives create a specific chiral pocket that dictates the facial selectivity of the addition. organic-chemistry.org For CBS reductions, the structure of the oxazaborolidine catalyst, including the substituent on the boron atom, can significantly influence the enantioselectivity. organic-chemistry.org Rigid bicyclic structures in the catalyst often lead to higher enantiomeric excess. nrochemistry.comyoutube.com

Solvent: The solvent can affect the solubility of the catalyst and reactants, the stability of intermediates, and the geometry of the transition state. In some catalytic systems, the solvent can directly participate in the reaction mechanism. For instance, in gold-catalyzed reactions, a cooperative effect between a non-polar solvent like DCM and an alcohol co-solvent has been observed. beilstein-journals.org The choice of solvent can also be crucial in suppressing side reactions, such as the Meyer-Schuster rearrangement in the synthesis of propargyl alcohols. mdpi.com

Temperature: Reaction temperature has a significant impact on enantioselectivity. Lowering the temperature generally increases the energy difference between the diastereomeric transition states leading to the (S) and (R) products, often resulting in higher enantiomeric excess. nih.gov However, this usually comes at the cost of a slower reaction rate. Finding the optimal temperature is a balance between achieving high selectivity and a practical reaction time.

Rate of Addition: In some asymmetric alkynylations, particularly with enolizable aldehydes, the rate at which the aldehyde is added to the reaction mixture can be critical. nih.gov Slow addition can minimize side reactions like self-aldol condensation, thereby improving both the yield and the enantioselectivity of the desired propargyl alcohol. nih.gov

The interplay of these factors is complex, and a systematic approach is required to optimize the synthesis for the highest possible stereoselectivity.

Interactive Data Table: Factors Influencing Enantioselectivity

| Factor | Influence on Stereoselectivity | Rationale |

| Ligand Structure | High | The ligand's steric and electronic properties create the chiral environment that differentiates between the pro-chiral faces of the substrate. organic-chemistry.org |

| Solvent Polarity | Moderate to High | Affects catalyst aggregation, solubility, and the stability of charged intermediates or transition states. beilstein-journals.orgmdpi.com |

| Temperature | High | Lower temperatures increase the free energy difference (ΔΔG‡) between the two competing diastereomeric transition states, enhancing selectivity. nih.gov |

| Reactant Addition Rate | Moderate | Slow addition can suppress side reactions (e.g., aldol (B89426) condensation), which can consume the substrate and affect the overall enantiomeric outcome. nih.gov |

Derivatization and Transformational Chemistry of S 1 Phenyl 1 Pentyn 3 Ol

Functional Group Interconversions at the Stereogenic Hydroxyl Group

The secondary alcohol at the C-3 position is a key site for functionalization. Its conversion to other functional groups, such as ethers and esters, not only alters the molecule's properties but is also a critical step in synthetic strategies where the hydroxyl group requires protection.

Etherification Reactions

The conversion of the hydroxyl group in (S)-1-phenyl-1-pentyn-3-ol to an ether is a common transformation. Standard ether synthesis protocols, such as the Williamson ether synthesis, can be employed. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Alternatively, Lewis acid-catalyzed etherifications of propargylic alcohols provide a direct method for forming propargyl ethers. nih.govresearchgate.net Catalysts such as scandium(III) triflate (Sc(OTf)₃) have been shown to be effective in promoting the reaction between propargylic alcohols and other alcohols under mild conditions. researchgate.net For this compound, this reaction would proceed via a stabilized propargylic cation intermediate, facilitated by the phenyl group, followed by trapping with an alcohol nucleophile.

Common ether derivatives include the methyl ether, benzyl (B1604629) (Bn) ether, and various silyl (B83357) ethers. The choice of ether is often dictated by the desired stability and the specific conditions required for its subsequent removal. chemistrysteps.comorganic-chemistry.org

Esterification and Protecting Group Strategies

Esterification of the hydroxyl group is another fundamental transformation, often utilized to install a protecting group. Protecting groups are essential in multi-step syntheses to prevent the acidic proton and nucleophilic oxygen of the alcohol from interfering with reactions targeting the alkyne moiety. wikipedia.org

The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. uwindsor.ca For this compound, common strategies involve conversion to silyl ethers, acetals, or esters. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are widely used due to their ease of installation using the corresponding silyl chloride and a mild base (e.g., imidazole (B134444) or triethylamine), and their selective removal with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.commasterorganicchemistry.com

Another common protecting group is the tetrahydropyranyl (THP) ether, formed by reacting the alcohol with dihydropyran under acidic conditions. THP ethers are robust under basic, nucleophilic, and reductive conditions but are readily cleaved with aqueous acid. masterorganicchemistry.com

The following table summarizes common protecting groups applicable to the hydroxyl moiety of this compound.

| Protecting Group | Abbreviation | Installation Reagents | Cleavage Conditions | Stability |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF; or mild acid (e.g., AcOH) | Stable to base, mild acid, oxidation, reduction |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous Acid (e.g., HCl, AcOH) | Stable to base, organometallics, reduction |

| Benzyl Ether | Bn | NaH, then Benzyl Bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, oxidation, reduction |

| Acetate (B1210297) Ester | Ac | Acetic Anhydride, Pyridine | Mild base (e.g., K₂CO₃, MeOH) or acid | Stable to neutral/mildly acidic conditions |

Transformations Involving the Alkyne Moiety of this compound

The carbon-carbon triple bond is rich in electron density, making it susceptible to a variety of addition reactions. These transformations can control the geometry of the resulting double bond or lead to full saturation, significantly altering the molecular structure.

Stereoselective Hydrogenation and Reduction to Alkenes or Alkanes

The reduction of the alkyne in this compound can be controlled to selectively produce the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane.

Formation of (Z)-alkenes: Stereoselective reduction to the cis or (Z)-alkene, (Z)-1-phenyl-1-penten-3-ol, is achieved through catalytic hydrogenation using a "poisoned" catalyst. The most common is Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline). wikipedia.orgbyjus.com The hydrogenation occurs via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, yielding the cis-alkene exclusively. ucla.educhemistrytalk.org

Formation of (E)-alkenes: The corresponding trans or (E)-alkene, (E)-1-phenyl-1-penten-3-ol, is synthesized using a dissolving metal reduction. libretexts.org This reaction employs sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-78 °C). The mechanism involves a radical anion intermediate, which allows for the formation of the more thermodynamically stable trans-alkene. masterorganicchemistry.comlibretexts.org

Formation of Alkanes: Complete reduction of the alkyne to the corresponding alkane, (S)-1-phenyl-pentan-3-ol, is accomplished by catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov

The table below shows typical product distributions for the hydrogenation of a similar substrate, 1-phenyl-1-propyne, which illustrates the selectivity of different catalytic systems. mdpi.com

| Catalyst | Product | Selectivity (%) |

| Pd/Al₂O₃ | (Z)-1-Phenyl-1-propene | ~60% |

| (E)-1-Phenyl-1-propene | ~10% | |

| Propylbenzene | ~30% | |

| Pd₁Ag₃/Al₂O₃ | (Z)-1-Phenyl-1-propene | 95-97% |

| (E)-1-Phenyl-1-propene | <3% | |

| Propylbenzene | <2% |

Hydration and Hydroamination Reactions

Hydration: The addition of water across the alkyne triple bond, known as hydration, typically follows Markovnikov's rule. For an internal, unsymmetrical alkyne like this compound, this reaction yields a mixture of two ketones. The reaction is catalyzed by strong acids (e.g., H₂SO₄) in the presence of a mercuric salt (HgSO₄). libretexts.orgchemistrysteps.com The mechanism involves the formation of an enol intermediate which rapidly tautomerizes to the more stable ketone. libretexts.org Given the electronic influence of the phenyl group, the addition of the hydroxyl group is expected to preferentially occur at the carbon atom adjacent to the phenyl ring (C-2), leading to the formation of 1-phenyl-pentane-2,3-dione after oxidation of the alcohol, or at the C-1 position leading to 1-phenyl-1,3-pentanedione.

Hydroamination: The intermolecular addition of an N-H bond from an amine across the alkyne is a powerful method for synthesizing nitrogen-containing compounds. Gold-catalyzed hydroamination has emerged as a highly effective method. mdpi.com These reactions typically proceed with Markovnikov regioselectivity, where the nitrogen atom adds to the more substituted carbon of the alkyne. frontiersin.org For this compound, reaction with an amine like aniline (B41778) in the presence of a gold(I) catalyst would be expected to yield an enamine or imine intermediate, depending on the subsequent tautomerization. nih.gov

Halogenation and Hydrohalogenation

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to the alkyne can yield either a dihaloalkene or a tetrahaloalkane. The addition of one equivalent of a halogen typically proceeds through a bridged halonium ion intermediate, resulting in anti-addition to give the trans-dihaloalkene. masterorganicchemistry.comyoutube.com However, for phenyl-substituted alkynes, the reaction can be less stereospecific and may involve a vinyl cation intermediate. masterorganicchemistry.com The addition of a second equivalent of the halogen results in the formation of the 1,1,2,2-tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkynes follows Markovnikov's rule. masterorganicchemistry.com The hydrogen atom adds to the carbon atom of the triple bond that is less substituted (C-2), while the halide adds to the more substituted, phenyl-bearing carbon (C-1). This generates a vinyl halide. If a second equivalent of HX is added, the addition again follows Markovnikov's rule, yielding a geminal dihalide, with both halogen atoms attached to the same carbon. chemistrysteps.com However, the regiochemical outcome of HBr addition can be complex and dependent on reaction conditions. For the similar 1-phenylprop-1-yne, the product distribution changes significantly with bromide concentration. nih.govresearchgate.net

| HBr Addition Conditions (to 1-phenylprop-1-yne) | Major Product | Addition Type |

| Dilute [Br⁻], TFA | (Z)-1-Bromo-1-phenylpropene | syn-Markovnikov |

| Moderate [Br⁻], TFA | (E)-1-Bromo-1-phenylpropene | anti-Markovnikov |

| High [Br⁻], TFA | (E)-2-Bromo-1-phenylpropene | anti-anti-Markovnikov |

| HBr with Peroxides (ROOR) | (E)-2-Bromo-1-phenylpropene | anti-Markovnikov (Radical) |

Cross-Coupling Reactions for Extended Carbon Frameworks

The structure of this compound, featuring both a terminal alkyne and a secondary alcohol, presents a versatile scaffold for the construction of more complex molecular architectures through cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon bonds, and various transition-metal-catalyzed methods can be employed to extend the carbon framework from either the alkyne or the alcohol terminus.

Sonogashira Coupling: The terminal C(sp)-H bond of the phenylalkyne moiety is a prime site for Sonogashira coupling. This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. In a direct application, this compound could react with a variety of aryl halides (Ar-X) to produce diarylacetylene derivatives, thereby extending the framework from the C1 position.

A particularly relevant variation is the deacetonative Sonogashira coupling, where tertiary propargylic alcohols are coupled with aryl chlorides. organic-chemistry.orgacs.org While this compound is a secondary alcohol, analogous reactivity can be envisaged where the alcohol is first converted to a derivative or used directly under modified conditions. This approach is advantageous as it tolerates various functional groups and can be applied to electron-poor alkynes, for which the traditional Sonogashira reaction can be less effective. acs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, offers another avenue for carbon framework extension. organic-chemistry.orgwikipedia.orgnrochemistry.comyonedalabs.com To utilize this compound in this reaction, the hydroxyl group can be transformed into a suitable leaving group, such as a tosylate, mesylate, or halide. This converts the propargylic alcohol into an electrophilic partner. Subsequent coupling with an aryl or vinyl boronic acid (R-B(OH)₂) would form a new carbon-carbon bond at the C3 position, leading to a more complex, chiral structure. The use of π-activated alcohols, including propargylic alcohols, in Suzuki-Miyaura-type reactions is a developing area of interest. thieme-connect.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org Similar to the Suzuki-Miyaura coupling, the hydroxyl group of this compound can be converted into a halide (e.g., bromide), creating a secondary propargylic electrophile. This intermediate can then be coupled with various organozinc reagents (R'-ZnX'). This method has been successfully applied to the cross-coupling of secondary propargylic electrophiles with secondary organometallic nucleophiles at room temperature, demonstrating its power in constructing sterically demanding C(sp³)-C(sp³) bonds. nih.govnih.gov

The following table summarizes representative cross-coupling reactions applicable to propargylic alcohols for extending carbon frameworks.

| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira (Deacetonative) | Aryl Propargyl Alcohol | Aryl Chloride | Palladacycle/Xphos | Unsymmetrical Diaryl Acetylene | organic-chemistry.orgacs.org |

| Suzuki-Miyaura | Propargylic Tosylate/Halide | Aryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) | 1,3-Disubstituted Alkyne | thieme-connect.com |

| Negishi | Secondary Propargylic Bromide | Secondary Alkylzinc Reagent | NiCl₂·glyme/Terpyridine | Substituted Alkyne | nih.govnih.gov |

Rearrangement Reactions Initiated from this compound and its Derivatives

The unique electronic and structural features of propargylic alcohols and their derivatives make them ideal precursors for various molecular rearrangements, which can lead to significant increases in molecular complexity.

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a powerful chemical reaction that transforms a 1,1-disubstituted-2-halo-alkene into an alkyne through the action of a strong base. wikipedia.orgyoutube.com This rearrangement proceeds via deprotonation of the vinylic hydrogen, followed by α-elimination to generate a vinyl carbene intermediate. A subsequent 1,2-migration of one of the substituents furnishes the final alkyne product. wikipedia.org While classically applied to 1,1-diaryl substrates, the reaction is also feasible with alkyl substituents. wikipedia.orgnih.gov

To apply the FBW rearrangement to this compound, a two-step synthetic sequence would first be required to generate the necessary vinyl halide precursor.

Hydrometalation/Halogenation or Carbonyl Formation/Olefination: The alkyne moiety of this compound (or a protected version) must be converted into a 1-phenyl-1-ethyl-2-halo-1-ene structure. This could potentially be achieved through a syn-addition of H-X across the triple bond, though this is often difficult to control. A more plausible route involves the oxidation of the secondary alcohol to the corresponding ynone (1-phenyl-1-pentyn-3-one), followed by reaction with a phosphorus ylide (Wittig reaction) or a related olefination reagent designed to produce a vinyl halide.

Rearrangement Step: The resulting vinyl halide, being a 1-phenyl-1-ethyl-2-halo-alkene derivative, would then be subjected to a strong, non-nucleophilic base such as an alkoxide (e.g., potassium tert-butoxide) or an organolithium reagent. This would initiate the rearrangement cascade:

Deprotonation: The strong base abstracts the vinylic proton.

Carbene Formation: The resulting vinyl anion undergoes α-elimination of the halide ion to form a vinyl carbene.

1,2-Migration: The phenyl group migrates to the adjacent carbene carbon. This step is typically rapid and results in the formation of a new alkyne, specifically a 1-phenyl-2-ethyl-acetylene derivative.

This application would represent a novel use of the FBW rearrangement to transform the carbon skeleton derived from this compound, converting a pentynol framework into a disubstituted butyne structure.

Oxidative Transformations of the Propargylic Alcohol Moiety

The secondary alcohol group in this compound is readily susceptible to oxidation, yielding the corresponding α,β-alkynyl ketone, also known as a ynone. These compounds are highly valuable synthetic intermediates. A variety of modern oxidative methods are available that offer high yields and selectivity under mild conditions, avoiding the use of stoichiometric heavy metal oxidants.

Iron-Catalyzed Aerobic Oxidation: A practical and environmentally friendly method for the oxidation of propargylic alcohols utilizes a catalytic system comprising Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium chloride, with molecular oxygen from the air serving as the terminal oxidant. organic-chemistry.orgepa.gov This reaction proceeds at room temperature in toluene (B28343) and demonstrates a broad substrate scope, tolerating numerous functional groups. organic-chemistry.org This protocol is suitable for both laboratory-scale synthesis and industrial production. epa.gov Other iron-based catalytic systems have also been developed for the biomimetic aerobic oxidation of secondary alcohols. nih.govnih.gov

Electrochemical Oxidation: Electrochemical methods provide a green alternative for the oxidation of sensitive propargylic alcohols. nih.gov These reactions avoid the need for chemical oxidants by using an electric current to drive the transformation. One effective protocol employs N-hydroxytetrafluorophthalimide (TFNHPI) as a stable electrochemical mediator. nih.gov This method is particularly useful for sensitive propargylic benzylic alcohols that may decompose or yield side products under traditional thermal oxidation conditions. The reaction can be scaled up to produce gram quantities of the desired ynone. nih.gov

The following table details various oxidative methods applicable to secondary propargylic alcohols like this compound.

| Oxidation Method | Reagents/Conditions | Product | Typical Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Fe-Catalyzed Aerobic Oxidation | Fe(NO₃)₃·9H₂O (cat.), TEMPO (cat.), NaCl, O₂ (air), Toluene, rt | 1-Phenyl-1-pentyn-3-one | Good to Excellent | Environmentally benign, mild conditions, scalable | organic-chemistry.orgepa.gov |

| Electrochemical Oxidation | TFNHPI (mediator), t-BuOOH (co-oxidant), Electrolysis cell (RVC anode) | 1-Phenyl-1-pentyn-3-one | ~70-84% | Green chemistry, suitable for sensitive substrates, avoids chemical oxidants | nih.gov |

| Biomimetic Aerobic Oxidation | Fe(II) complex (cat.), Quinone, Co(salen) complex, O₂ (air) | 1-Phenyl-1-pentyn-3-one | Good to Excellent | Inspired by biological respiratory chain, low-energy pathway | nih.govnih.gov |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Advanced Pharmaceutical Intermediates

The stereochemical information embedded in (S)-1-phenyl-1-pentyn-3-ol makes it an attractive starting material for the synthesis of advanced pharmaceutical intermediates. Chiral alcohols, in general, are crucial components in the preparation of single-enantiomer drugs, as the pharmacological activity of a molecule is often dependent on its absolute stereochemistry. The pharmaceutical industry has a significant and growing demand for such chiral intermediates to improve drug efficacy and reduce side effects.

While specific, named pharmaceutical intermediates derived directly from this compound are not extensively detailed in readily available literature, the broader class of chiral propargyl alcohols is instrumental in the synthesis of various therapeutic agents. For instance, chiral alcohols are key building blocks for antiviral agents, including HIV protease inhibitors and nucleoside analogues, where the stereochemistry of the hydroxyl group is critical for biological activity. They are also employed in the synthesis of anticancer agents, where precise stereochemistry is necessary for interaction with biological targets like enzymes and receptors. Furthermore, chiral alcohols are foundational in the development of cardiovascular drugs, where specific enantiomers can exhibit desired therapeutic effects while others may be inactive or even detrimental. The synthesis of these complex molecules often relies on the strategic use of chiral building blocks like this compound to introduce key stereocenters early in the synthetic sequence, ensuring the stereochemical integrity of the final active pharmaceutical ingredient.

Role in Total Synthesis Strategies for Natural Products

The total synthesis of natural products is a formidable challenge in organic chemistry that often requires the creative use of chiral building blocks to construct complex, stereochemically rich structures. This compound and related chiral alkynyl alcohols are valuable precursors in the synthesis of a variety of natural products, including prostaglandins (B1171923), epothilones, and marine natural products.

Prostaglandins, a class of lipid compounds with diverse physiological effects, feature a cyclopentane (B165970) core with multiple stereocenters. The synthesis of these molecules often involves the use of chiral building blocks to establish the correct stereochemistry of the side chains. Chiral alkynyl alcohols can be elaborated into the characteristic side chains of prostaglandins through a variety of chemical transformations, including stereoselective reductions and carbon-carbon bond-forming reactions.

The epothilones, a class of microtubule-stabilizing agents with potent anticancer activity, possess a complex macrocyclic structure with numerous stereocenters. The total synthesis of these natural products has been a significant focus of research, and various strategies have been developed that employ chiral fragments. While a direct application of this compound in a completed epothilone (B1246373) synthesis is not prominently documented, the use of similar chiral propargyl alcohol-derived fragments to construct key portions of the carbon skeleton is a recognized synthetic strategy.

Marine natural products are a rich source of structurally diverse and biologically active compounds. The synthesis of these often complex molecules provides a platform for the development of new synthetic methods and strategies. Chiral alkynyl alcohols can serve as versatile starting materials for the construction of the unique carbon skeletons found in many marine natural products.

Precursor for Chiral Ligands and Catalysts

The development of chiral ligands and catalysts is of paramount importance for asymmetric catalysis, a field that enables the synthesis of enantiomerically enriched compounds. Chiral alcohols, including this compound, can be transformed into a variety of chiral ligands that can then be complexed with metals to form asymmetric catalysts.

One common strategy involves the conversion of the chiral alcohol into a chiral phosphine (B1218219) ligand. This can be achieved through a series of steps that typically involve the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with a phosphine derivative. The resulting chiral phosphine can then be used as a ligand in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemistry of the final product is often dictated by the chirality of the ligand, which in turn is derived from the starting chiral alcohol.

Another important class of chiral ligands that can be synthesized from chiral alcohols are chiral oxazolidinones. These are typically prepared by reacting the corresponding amino alcohol with phosgene (B1210022) or a phosgene equivalent. While this compound is not a direct precursor to an amino alcohol, it can be chemically modified to introduce an amino group, which can then be used to form a chiral oxazolidinone. Chiral oxazolidinones are widely used as chiral auxiliaries in a variety of asymmetric reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions.

The versatility of this compound as a precursor for chiral ligands and catalysts is further enhanced by the ability to modify both the hydroxyl group and the alkynyl moiety, allowing for the synthesis of a diverse range of ligand architectures with tunable steric and electronic properties.

Contribution to Stereochemically Defined Synthetic Pathways for Diverse Chemical Scaffolds

The unique combination of functional groups in this compound allows for its use in a variety of stereochemically defined synthetic pathways to access diverse chemical scaffolds. The alkyne functionality can participate in a range of reactions, including addition reactions, cycloadditions, and coupling reactions, while the stereogenic center at the hydroxyl-bearing carbon directs the stereochemical outcome of these transformations.

One important application is in stereoselective addition reactions. For example, the reduction of the alkyne to an alkene can be performed with high stereoselectivity to yield either the (E)- or (Z)-alkene, depending on the choice of reagents. The resulting chiral allylic alcohol is a valuable intermediate that can be further elaborated into a variety of other chiral molecules. Similarly, the addition of nucleophiles to the alkyne can proceed with high stereoselectivity, leading to the formation of new stereocenters with a predictable configuration.

This compound and its derivatives can also be used in diastereoselective reactions. By attaching a chiral auxiliary to the hydroxyl group, it is possible to control the stereochemical outcome of reactions at other positions in the molecule. This strategy has been used to achieve high levels of diastereoselectivity in a variety of reactions, including cycloadditions and conjugate additions.

Furthermore, this chiral building block can be utilized in the asymmetric synthesis of heterocyclic compounds. The functional groups present in the molecule can be manipulated to participate in cyclization reactions, leading to the formation of a variety of chiral heterocycles, which are important structural motifs in many biologically active molecules. The ability to construct these stereochemically defined scaffolds with high efficiency and selectivity makes this compound a valuable tool for the synthesis of complex and diverse chemical entities.

Analytical and Spectroscopic Characterization in Stereoselective Synthesis Research

Determination of Enantiomeric Excess and Optical Purity

Establishing the optical purity of (S)-1-Phenyl-1-pentyn-3-ol is a critical step to evaluate the effectiveness of an enantioselective synthetic route. Chiral chromatography and NMR spectroscopy are the primary methods utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. phenomenex.comnih.gov The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For propargylic alcohols similar to this compound, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are highly effective. wiley-vch.denih.govrsc.org The separation is typically achieved under normal-phase conditions using a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and an alcohol modifier (like 2-propanol or isopropanol). The differing interactions between each enantiomer and the chiral stationary phase cause one to travel through the column faster than the other, resulting in two distinct peaks on the chromatogram. sigmaaldrich.comsigmaaldrich.com The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.

Table 1: Representative Chiral HPLC Conditions for the Analysis of 1-Phenyl-1-pentyn-3-ol Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Daicel CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Retention Time (t_R) | (R)-enantiomer: ~13.5 min (minor), (S)-enantiomer: ~15.8 min (major) wiley-vch.de |

Note: Retention times are illustrative and based on closely related compounds; they may vary depending on the specific instrument and exact conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral auxiliary agents, such as chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). kaist.ac.krnih.gov These agents form transient, non-covalent diastereomeric complexes with the enantiomers of this compound directly in the NMR tube. unipi.itresearchgate.net

The formation of these diastereomeric complexes places the protons of each enantiomer in slightly different magnetic environments. nih.gov Consequently, protons that are chemically equivalent (isochronous) in a standard NMR spectrum become non-equivalent (diastereotopic) and appear as separate signals. The difference in the chemical shift between the signals of the two enantiomers (ΔΔδ) allows for their direct quantification by integrating the respective peaks. unipi.it Lanthanide-based shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are often used for this purpose with alcohols due to their ability to coordinate with the hydroxyl group.

Structural Elucidation and Stereochemical Assignment

Once the optical purity is established, a combination of spectroscopic methods is used to confirm the chemical structure and assign the stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. nist.govspectrabase.com For this compound, the key diagnostic absorptions confirm the presence of the hydroxyl, alkyne, and phenyl groups. libretexts.orgvscht.czmasterorganicchemistry.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Alkyne (C≡C) | Stretching | 2260 - 2100 | Weak to Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to within 5 parts per million). algimed.com This allows for the unambiguous determination of the molecular formula of this compound. By comparing the experimentally measured mass of the molecular ion ([M]+ or protonated molecule [M+H]+) to the theoretically calculated mass for the formula C₁₁H₁₂O, the elemental composition can be confirmed, distinguishing it from any other compounds with the same nominal mass. researchgate.net

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O |

| Calculated Monoisotopic Mass | 160.08882 Da |

| Typical Ion Observed (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [C₁₁H₁₃O]⁺ | 161.09664 |

| Calculated m/z for [C₁₁H₁₂ONa]⁺ | 183.07859 |

X-ray Crystallography of Derivatives for Absolute Configuration Determination

The unambiguous determination of the absolute configuration of a chiral molecule is a critical aspect of stereoselective synthesis and chemical analysis. For chiral alcohols like this compound, where the molecule lacks heavy atoms, direct determination of the absolute stereochemistry by X-ray crystallography can be challenging due to weak anomalous dispersion effects. nih.govnih.gov A common and effective strategy to overcome this limitation is to prepare a crystalline derivative of the chiral molecule with a known absolute configuration or one that contains a heavy atom. sci-hub.sedrpress.org

The fundamental principle of this method lies in the fact that X-ray diffraction can readily determine the relative configuration of all stereogenic centers within a crystal. nih.gov By introducing a chiral auxiliary of a known absolute configuration, a diastereomeric derivative is formed. The known stereocenter acts as an internal reference, allowing for the assignment of the absolute configuration of the unknown stereocenter.

Alternatively, the introduction of a heavy atom (typically an element heavier than oxygen) into the derivative enhances the anomalous scattering of X-rays. semanticscholar.org This phenomenon, known as the Bijvoet effect, creates measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which allows for the direct and unambiguous determination of the absolute structure of the crystal, and thus the absolute configuration of the molecule. semanticscholar.org

Methodology for Absolute Configuration Determination:

Should a study be undertaken to determine the absolute configuration of this compound using this method, the typical workflow would involve the following steps:

Derivatization: The hydroxyl group of this compound would be reacted with a suitable reagent to form a stable, crystalline derivative. Common derivatizing agents include:

Chiral Carboxylic Acids: Esterification with a chiral carboxylic acid of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), would yield a diastereomeric ester. sci-hub.sedrpress.org

Reagents Containing Heavy Atoms: Reaction with a reagent containing a bromine or iodine atom, for instance, to form an ester or ether. A commonly used reagent is p-bromobenzoic acid.

Crystallization: The purified derivative would then be crystallized to obtain single crystals of sufficient quality for X-ray diffraction analysis. This is often a trial-and-error process involving various solvents and crystallization techniques.

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution and Refinement: The collected data are used to solve the crystal structure, revealing the three-dimensional arrangement of the atoms in the unit cell.

Determination of Absolute Configuration:

Using a Chiral Auxiliary: The known absolute configuration of the chiral auxiliary within the solved crystal structure allows for the direct assignment of the absolute configuration of the stereocenter in the 1-Phenyl-1-pentyn-3-ol moiety.

Using a Heavy Atom: The Flack parameter is calculated from the diffraction data. A Flack parameter close to zero with a small standard uncertainty for the correct enantiomer model confirms the assigned absolute configuration with high confidence. semanticscholar.org

Illustrative Data Table (Hypothetical):

Since no experimental data is available, the following table is a hypothetical representation of the type of crystallographic data that would be presented in a research article determining the absolute configuration of a derivative of this compound.

| Parameter | Hypothetical Value for a Derivative |

| Chemical Formula | C₁₈H₁₅BrO₂ |

| Formula Weight | 343.21 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1234(5) |

| b (Å) | 9.4567(6) |

| c (Å) | 21.9876(14) |

| V (ų) | 1689.1(2) |

| Z | 4 |

| ρcalc (g/cm³) | 1.350 |

| μ (mm⁻¹) | 2.543 |

| Flack parameter | 0.01(2) |

This hypothetical data for a p-bromobenzoate ester derivative would allow for the unambiguous assignment of the (S) configuration at the carbinol center of the 1-Phenyl-1-pentyn-3-ol moiety.

Future Research Directions and Synthetic Challenges for S 1 Phenyl 1 Pentyn 3 Ol

Development of More Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in contemporary synthesis. For the production of (S)-1-phenyl-1-pentyn-3-ol, future research will increasingly focus on aligning synthetic strategies with the principles of green chemistry.

Key areas of development include:

Atom Economy: Moving away from stoichiometric reagents, such as organolithium or Grignard reagents, which generate significant waste, towards catalytic approaches that maximize the incorporation of reactant atoms into the final product.

Catalyst Efficiency: The use of highly efficient catalysts at low loadings minimizes waste and energy consumption. Research into catalysts that can be easily recovered and recycled is also a priority.

Solvent Selection: The replacement of volatile and hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents is a critical area of investigation. The development of solvent-free reaction conditions represents an ideal scenario.

One promising avenue is the use of biocatalysis, employing enzymes such as alcohol dehydrogenases for the asymmetric reduction of the corresponding ketone, 1-phenyl-1-pentyn-3-one. This approach offers high enantioselectivity under mild, aqueous conditions.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Utilizing catalytic additions of phenylacetylene (B144264) to propionaldehyde (B47417). |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |

| Designing Safer Chemicals | The final product's application dictates this, but intermediates should be benign. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with water, ethanol, or performing reactions neat. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating bio-derived starting materials for the synthesis. |

| Reduce Derivatives | Avoiding protecting group chemistry through selective catalysis. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones. |

| Design for Degradation | Not directly applicable to the synthesis of a stable molecule. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to avoid by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. |

Rational Catalyst Design for Enhanced Enantio- and Diastereocontrol

The cornerstone of synthesizing enantiopure this compound is the development of highly effective chiral catalysts. Rational catalyst design, informed by mechanistic understanding, is crucial for achieving near-perfect stereocontrol.

Future research in this area will likely focus on:

Ligand Design: The synthesis of novel chiral ligands that can fine-tune the steric and electronic environment of the metal center is a continuous effort. For the addition of a phenylacetylide to propionaldehyde, ligands that create a well-defined chiral pocket around the active site are essential for high enantioselectivity.

Cooperative Catalysis: The use of bifunctional catalysts, where both the metal center and the ligand, or a co-catalyst, actively participate in the transition state, can lead to enhanced reactivity and selectivity.

Metal-Ligand Assembly: A deeper understanding of how the chiral ligand and the metal precursor assemble to form the active catalytic species will enable more predictable outcomes.

For example, the use of chiral N,N'-dioxide ligands in conjunction with metal ions has shown promise in asymmetric propargylation reactions, offering a rigid and well-defined transition state that can be rationally modified to improve enantioselectivity.

Exploration of Novel Transformations and Derivatization Strategies

The synthetic versatility of this compound makes it an ideal substrate for exploring novel chemical transformations. The unique combination of functional groups allows for a wide range of derivatization strategies.

Future directions include:

Alkyne Functionalization: The internal alkyne can participate in a variety of reactions, including cycloadditions, hydrometallations, and cross-coupling reactions, to introduce further complexity.

Hydroxyl Group Manipulation: The secondary alcohol can be oxidized, inverted, or used as a directing group for subsequent transformations on the molecule.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, initiated by a selective transformation of one of the functional groups in this compound, can significantly improve synthetic efficiency.

For instance, gold-catalyzed cycloisomerization of derivatives of propargylic alcohols can lead to the formation of highly substituted furans, demonstrating how the core structure can be elaborated into complex heterocyclic systems.

Expanding the Scope of Complex Molecule Synthesis Utilizing the Chiral Scaffold

This compound serves as a chiral scaffold, a rigid molecular framework upon which further complexity can be built in a stereocontrolled manner. Its application in the total synthesis of natural products and pharmaceutically active compounds is a major driver for its continued study.

Future research will aim to:

Target Diversity: Employing this compound in the synthesis of a broader range of complex molecular targets, including alkaloids, polyketides, and terpenes.

Fragment-Based Synthesis: Using derivatives of this compound as key fragments in convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized building blocks.

Diversity-Oriented Synthesis: Developing synthetic routes that start from this compound and lead to a library of structurally diverse compounds for biological screening.

The strategic use of chiral propargyl alcohols in multi-step syntheses has been demonstrated to be a powerful tool for the construction of complex natural products.

Application of Computational Chemistry and Predictive Modeling in Asymmetric Synthesis

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. For the synthesis of this compound, these methods can provide deep mechanistic insights and predictive power.